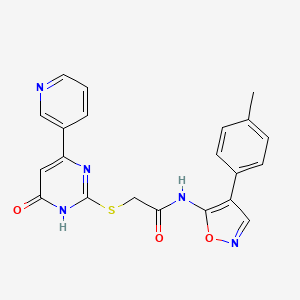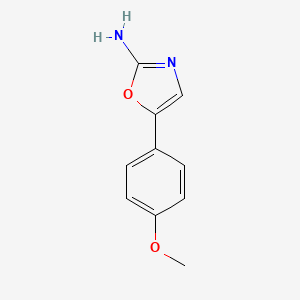
4b,5,10b,11-Tetrahydrochrysene-6,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4b,5,10b,11-Tetrahydrochrysene-6,12-dione is an organic compound with the molecular formula C18H14O2. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and features a unique structure with two ketone groups at positions 6 and 12.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4b,5,10b,11-Tetrahydrochrysene-6,12-dione typically involves multiple steps. One common method includes the hydroboration of 2,8-dimethoxy-5,6-dihydrochrysene followed by oxidation with alkaline hydrogen peroxide. This process yields a mixture of isomers, which can be further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
4b,5,10b,11-Tetrahydrochrysene-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Lithium aluminium hydride is often used as a reducing agent.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or quinones, while reduction can produce alcohols .
科学的研究の応用
4b,5,10b,11-Tetrahydrochrysene-6,12-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It can be used in the production of advanced materials and as a precursor for various chemical processes
作用機序
The mechanism of action of 4b,5,10b,11-Tetrahydrochrysene-6,12-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior .
類似化合物との比較
Similar Compounds
- 4b,5,6,10b,11,12-Hexahydrochrysene-6,12-dione
- 2,8-Dimethoxy-4b-methyl-4b,5,6,12-tetrahydrochrysene
- 4b-Methyl-4b,5,6,10b,11,12-hexahydrochrysene-2,8-diol
Uniqueness
4b,5,10b,11-Tetrahydrochrysene-6,12-dione is unique due to its specific arrangement of ketone groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
4b,5,10b,11-tetrahydrochrysene-6,12-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-17-10-16-12-6-2-4-8-14(12)18(20)9-15(16)11-5-1-3-7-13(11)17/h1-8,15-16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNOHQMRONMROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)C3=CC=CC=C23)C4=CC=CC=C4C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B2919221.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2919223.png)






![1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one](/img/structure/B2919235.png)
![2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2919237.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2919238.png)


![1-[(2-Hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B2919242.png)
